molecular formula C12H21NO2S2 B169256 N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide CAS No. 146013-28-7

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

Cat. No. B169256
CAS RN: 146013-28-7
M. Wt: 275.4 g/mol
InChI Key: WIUWFYRLRHCXNP-UHFFFAOYSA-N
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Description

“N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide” likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “tert-Butyl” and “isobutyl” groups are types of alkyl groups, which are chains of carbon atoms attached to the molecule . The “sulfonamide” part of the name suggests the presence of a sulfonamide group (-S(=O)2-NH2), which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom .


Molecular Structure Analysis

The exact molecular structure of “N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide” would depend on the specific locations of the tert-butyl, isobutyl, and sulfonamide groups on the thiophene ring .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide” are not available, similar compounds often undergo reactions such as the Ritter reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide” would depend on its exact structure. For example, tert-butyl groups can affect the self-assembly behavior of organic molecules on surfaces .

Scientific Research Applications

  • Chemical Synthesis and Derivative Formation:

    • N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is used in the preparation of dianions, enabling the formation of various 5-substituted thiophene-2-sulfonamides (Graham & Scholz, 1991).
    • It's involved in the creation of precursors for 1,3,4‐Thiadiazolesulfonamides, important in the synthesis of sulfonamide derivatives (Pedregosa et al., 1996).
  • Chemical Reactions and Modifications:

    • Utilized in the chemoselective nitration of aromatic sulfonamides, demonstrating high selectivity for sulfonamide functionalized aryl systems (Kilpatrick et al., 2013).
    • Serves as a starting point for the synthesis of various sulfinyl-containing compounds through activation with N-bromosuccinimide (Wei & Sun, 2015).
  • Molecular Structure and Analysis:

    • The compound and its derivatives are studied for their crystal structures, providing insights into the arrangement and interactions within the molecule (Yan et al., 2007).
    • Quantum-chemical calculations are performed on similar sulfonamide compounds to determine their equilibrium geometry and molecular orbital involvement (Yu et al., 2022).
  • Innovative Chemical Processes:

    • It plays a role in the aziridination of olefins, acting as a nitrogen source in metal-free aziridination processes (Minakata et al., 2006).
    • Involvement in iodine-catalyzed sulfonylation of sulfonyl hydrazides, presenting an eco-friendly method for the synthesis of various sulfonamides (Chen et al., 2019).
  • Environmental Chemistry:

    • The compound is relevant in the study of hydrolysis of organophosphorus pesticides, with its degradation products and hydrolysis pathways being of environmental importance (Hong et al., 1998).

Mechanism of Action

The mechanism of action of a compound depends on its use. Without specific context, it’s difficult to predict the mechanism of action for "N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide" .

Future Directions

The future directions for research on “N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide” would depend on its properties and potential applications. For example, if it has interesting self-assembly properties, it could be studied for use in nanotechnology .

properties

IUPAC Name

N-tert-butyl-5-(2-methylpropyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S2/c1-9(2)8-10-6-7-11(16-10)17(14,15)13-12(3,4)5/h6-7,9,13H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUWFYRLRHCXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467354
Record name N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

CAS RN

146013-28-7
Record name N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-tert-Butylthiophene-2-sulfonamide (10 g, 0.046 mol, see step (a) above) was dissolved in THF (85 mL) under N2 and then cooled to −78° C. n-BuLi (1.6 M, 76.9 mL, 0.12 mol) was added via a syringe. The reaction mixture was stirred at −78° C. for 30 min. and then at −40° C. for 2 h. Iodo-2-methylpropane (10.5 mL, 0.09 mol) was added dropwise to the reaction mixture. The reaction mixture was stirred overnight at room temperature. The reaction was quenched with NH4Cl (aq.) and extracted with EtOAc. The combined organic phase was washed with brine and dried and concentrated in vacuo. The crude product was purified on column chromatography (hexanes:EtOAc (10:1)) to give the sub-title compound in 55% yield (7.0 g, 0.025 mol).
Quantity
10 g
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reactant
Reaction Step One
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Quantity
85 mL
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76.9 mL
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reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

The titled compound was prepared using the procedure described for the synthesis of 5-butyl-2-(N-t-butylaminosulfonyl)-thiophene by substituting isobutyliodide for butyliodide. Rf=0.37 (6:1 Hex/EtOAc).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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